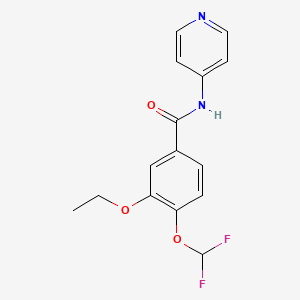
4-(difluoromethoxy)-3-ethoxy-N-(pyridin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(DIFLUOROMETHOXY)-3-ETHOXY-N-(4-PYRIDYL)BENZAMIDE is a synthetic organic compound that features a benzamide core substituted with difluoromethoxy, ethoxy, and pyridyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIFLUOROMETHOXY)-3-ETHOXY-N-(4-PYRIDYL)BENZAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with appropriate reagents to introduce the difluoromethoxy and ethoxy groups.
Introduction of the Pyridyl Group: The pyridyl group is introduced via a coupling reaction, such as Suzuki or Stille coupling, using a pyridyl boronic acid or stannane derivative.
Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(DIFLUOROMETHOXY)-3-ETHOXY-N-(4-PYRIDYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the pyridyl or benzamide moieties.
Substitution: The difluoromethoxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4-(DIFLUOROMETHOXY)-3-ETHOXY-N-(4-PYRIDYL)BENZAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: The compound can be used in the development of advanced materials, such as polymers or coatings with specific properties.
Mechanism of Action
The mechanism of action of 4-(DIFLUOROMETHOXY)-3-ETHOXY-N-(4-PYRIDYL)BENZAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethoxy)-3-ethoxybenzoic acid
- 4-(Difluoromethoxy)-3-ethoxybenzylamine
- 4-(Difluoromethoxy)-3-ethoxy-N-(2-pyridyl)benzamide
Uniqueness
4-(DIFLUOROMETHOXY)-3-ETHOXY-N-(4-PYRIDYL)BENZAMIDE is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H14F2N2O3 |
|---|---|
Molecular Weight |
308.28 g/mol |
IUPAC Name |
4-(difluoromethoxy)-3-ethoxy-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C15H14F2N2O3/c1-2-21-13-9-10(3-4-12(13)22-15(16)17)14(20)19-11-5-7-18-8-6-11/h3-9,15H,2H2,1H3,(H,18,19,20) |
InChI Key |
UYAHTFAILVQPDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC2=CC=NC=C2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


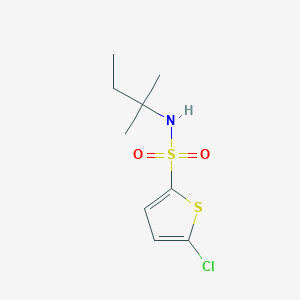
![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B10976304.png)
![3-[(2-Methylpropyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10976311.png)
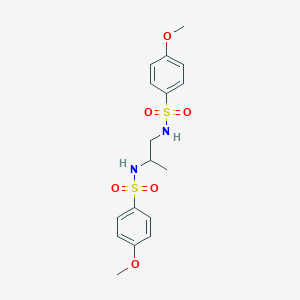
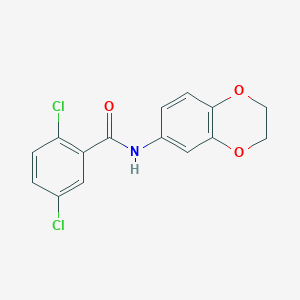

![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10976337.png)
![2-{5-[(4-Chloro-1H-pyrazol-1-YL)methyl]-2-furyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10976338.png)
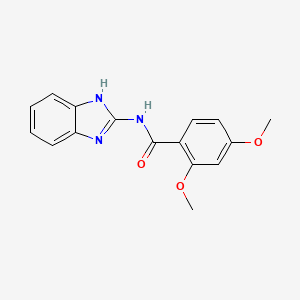
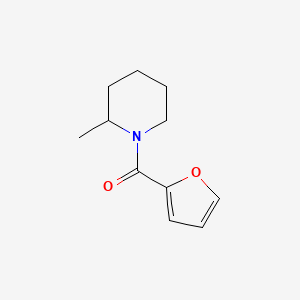
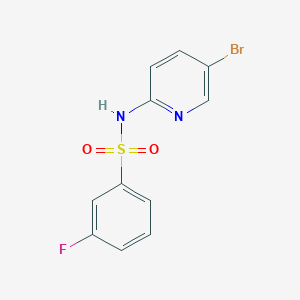
![3-(3-Trifluoromethyl-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10976353.png)
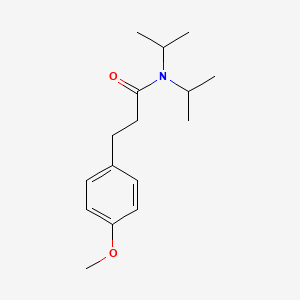
![6-Methyl-2-[(phenylcarbamoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10976360.png)
